molecular formula C10H8N6 B12806353 3,4,5-Pyridinetricarbonitrile, 2-amino-6-(dimethylamino)- CAS No. 102206-78-0

3,4,5-Pyridinetricarbonitrile, 2-amino-6-(dimethylamino)-

Cat. No.: B12806353
CAS No.: 102206-78-0
M. Wt: 212.21 g/mol
InChI Key: NZBSPFRVUFSZJU-UHFFFAOYSA-N
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Description

3,4,5-Pyridinetricarbonitrile, 2-amino-6-(dimethylamino)- is a heterocyclic organic compound with the molecular formula C10H8N6. This compound is characterized by the presence of a pyridine ring substituted with three cyano groups and an amino group, along with a dimethylamino group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Pyridinetricarbonitrile, 2-amino-6-(dimethylamino)- typically involves multi-step organic reactions. One common method includes the reaction of 2,6-diaminopyridine with dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Pyridinetricarbonitrile, 2-amino-6-(dimethylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,5-Pyridinetricarbonitrile, 2-amino-6-(dimethylamino)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 3,4,5-Pyridinetricarbonitrile, 2-amino-6-(dimethylamino)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of cyano and amino groups allows it to form strong interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,4,5-tricyanopyridine
  • 2-Amino-6-methylamino-3,4,5-pyridinetricarbonitrile
  • 2-Amino-6-ethylamino-3,4,5-pyridinetricarbonitrile

Uniqueness

3,4,5-Pyridinetricarbonitrile, 2-amino-6-(dimethylamino)- is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with specific biological activities and in the development of materials with unique properties .

Properties

CAS No.

102206-78-0

Molecular Formula

C10H8N6

Molecular Weight

212.21 g/mol

IUPAC Name

2-amino-6-(dimethylamino)pyridine-3,4,5-tricarbonitrile

InChI

InChI=1S/C10H8N6/c1-16(2)10-8(5-13)6(3-11)7(4-12)9(14)15-10/h1-2H3,(H2,14,15)

InChI Key

NZBSPFRVUFSZJU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=C(C(=N1)N)C#N)C#N)C#N

Origin of Product

United States

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